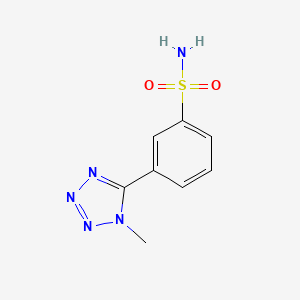
1-(4-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Descripción general
Descripción
1-(4-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as 4-APIO, is a small molecule that has been used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological experiments, as well as in drug discovery and development. 4-APIO has a wide range of applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
One application involves the development of fluorescent chemosensors for detecting ions and molecules. For instance, a related compound, dimethylfuran tethered 2-aminopyridine-3-carbonitriles, was discovered as a fluorescent chemosensor for Fe3+ ions and picric acid with nanomolar detection limits, utilizing a 'turn off' mechanism (Shylaja et al., 2020).
Synthesis of Heterocyclic Compounds
Another research direction is the synthesis of novel heterocyclic compounds for various applications, including potential medicinal chemistry. For example, the synthesis of novel bis-cyclized products with potential as inhibitors of 15-lipoxygenase, indicating applications in disease treatment and understanding enzyme inhibition mechanisms (Asghari et al., 2016).
Alzheimer's Disease Research
The compound has potential applications in Alzheimer's disease research. A study detailed the synthesis of a fluorescent probe for β-amyloids, showcasing its utility in molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Antiviral Research
In the context of COVID-19, derivatives of similar compounds were synthesized and evaluated for their antiviral activity against the coronavirus main protease, indicating a promising direction for developing therapeutic agents against viral infections (Rashdan et al., 2021).
Cancer Research
The compound and its derivatives have been investigated for their anticancer activities. Research includes studying the effects of heterocyclic substituents at specific positions on anticancer activity, offering insights into the development of novel anticancer agents (Konovalenko et al., 2022).
Propiedades
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)7-12(16)15-5-3-10(13)4-6-15/h10H,3-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBUUFSRGOHBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
amine](/img/structure/B1486495.png)

![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)


amine](/img/structure/B1486506.png)




